![molecular formula C9H9N3OS B11726939 2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N'-[(3-méthylthiophène-2-yl)méthylidène]acétohydrazide est un composé chimique de formule moléculaire C9H9N3OS. Il est connu pour ses applications dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine. Le composé est caractérisé par sa structure unique, qui comprend un groupe cyano, un cycle thiophène et une partie acétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-cyano-N'-[(3-méthylthiophène-2-yl)méthylidène]acétohydrazide implique généralement la réaction de condensation entre le cyanoacétohydrazide et le 3-méthylthiophène-2-carbaldéhyde. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, sous reflux. Le mélange réactionnel est chauffé à une température d'environ 60-80°C pendant plusieurs heures pour assurer une réaction complète. Le produit est ensuite isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 2-cyano-N'-[(3-méthylthiophène-2-yl)méthylidène]acétohydrazide ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs de plus grande taille et la mise en œuvre de techniques à écoulement continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-cyano-N'-[(3-méthylthiophène-2-yl)méthylidène]acétohydrazide subit divers types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe cyano ou le cycle thiophène est substitué par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation: Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)
Réduction: Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Substitution: Divers nucléophiles tels que les amines, les alcools et les thiols
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools correspondants.
Applications De Recherche Scientifique
Le 2-cyano-N'-[(3-méthylthiophène-2-yl)méthylidène]acétohydrazide a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment les hétérocycles et les produits pharmaceutiques.
Biologie: Investigated pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses applications thérapeutiques potentielles, notamment le développement de médicaments et la chimie médicinale.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-cyano-N'-[(3-méthylthiophène-2-yl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyano et le cycle thiophène du composé jouent un rôle crucial dans sa réactivité et son activité biologique. Il peut interagir avec des enzymes, des récepteurs ou d'autres biomolécules, ce qui entraîne divers effets biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and thiophene ring play crucial roles in its reactivity and biological activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-cyano-N'-[(2-chlorobenzylidène)acétohydrazide
- 2-cyano-N'-[(4-diméthylaminobenzylidène)acétohydrazide
- 2-cyano-N'-[(4-méthoxyphényl)méthylidène]acétohydrazide
Unicité
Le 2-cyano-N'-[(3-méthylthiophène-2-yl)méthylidène]acétohydrazide est unique en raison de la présence de la partie 3-méthylthiophène, qui confère des propriétés électroniques et stériques distinctes. Cette unicité peut influencer sa réactivité, sa stabilité et son activité biologique, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-cyano-N-[(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9N3OS/c1-7-3-5-14-8(7)6-11-12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,12,13) |
Clé InChI |
ZLBNGHLDLBLJLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C=NNC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
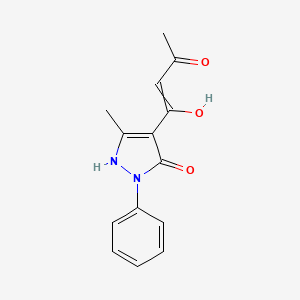
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
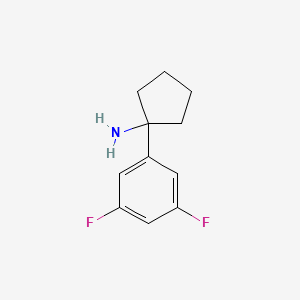
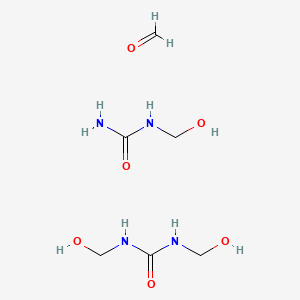

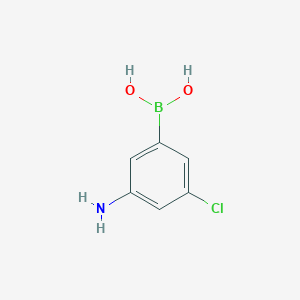


![(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
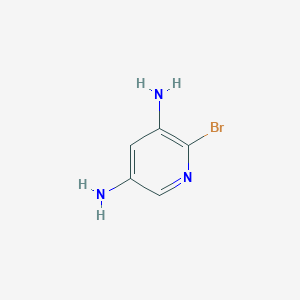
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
